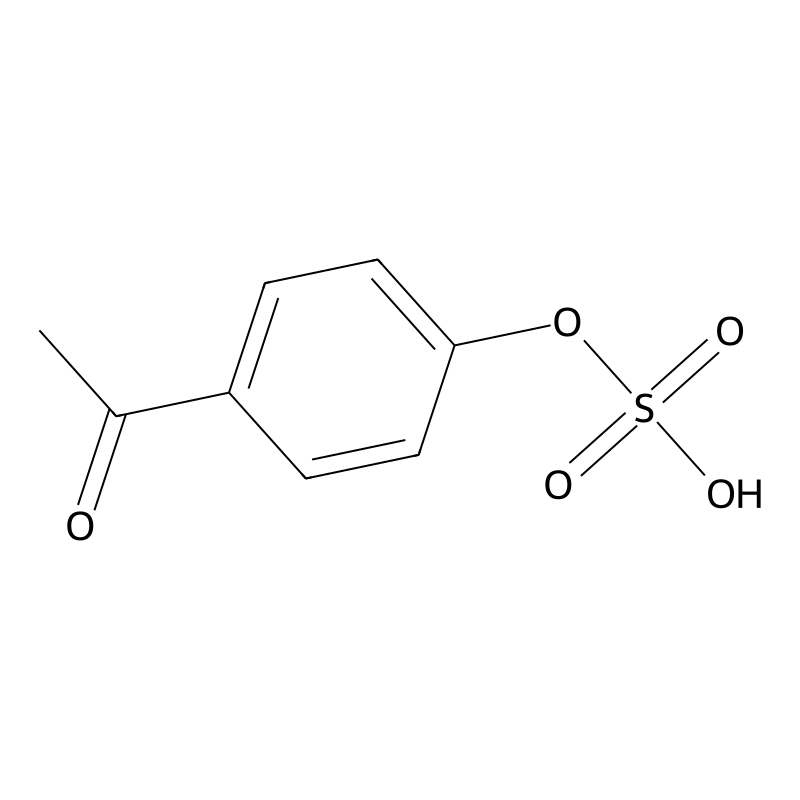

4-Acetylphenol sulfate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Acetylphenol sulfate, also known as 4-acetylphenyl hydrogen sulfate, is an aryl sulfate compound characterized by the presence of a sulfate group attached to the phenolic structure of 4-acetylphenol. Its molecular formula is , and it has a molecular weight of approximately 216.01 g/mol. This compound is formed when the hydrogen atom of the phenolic hydroxyl group in 4-acetylphenol is replaced by a sulfonate group, resulting in a phenyl sulfate oxoanion that serves as its conjugate base at physiological pH levels .

The reactions involving 4-acetylphenol sulfate primarily include hydrolysis and sulfation processes. The hydrolysis of this compound can yield free 4-acetylphenol and sulfuric acid under acidic conditions. The following reaction illustrates this process:

Additionally, 4-acetylphenol sulfate can participate in various bio

Research indicates that 4-acetylphenol sulfate exhibits notable biological activities. It is involved in the metabolism of drugs and xenobiotics through sulfation, which enhances their solubility and facilitates excretion. Studies have shown that this compound can influence enzymatic activities, particularly those of sulfatases and sulfotransferases, which are essential for the detoxification processes in living organisms . Furthermore, it has been investigated for its potential role in anaerobic digestion systems, where it can affect microbial communities and organic matter degradation.

The synthesis of 4-acetylphenol sulfate can be achieved through several methods:

- Sulfation of 4-Acetylphenol: This method involves reacting 4-acetylphenol with sulfuric acid or chlorosulfonic acid under controlled conditions to introduce the sulfate group.

- Acetylation followed by Sulfation: Initially, phenol is acetylated to form 4-acetylphenol using acetic anhydride or acetic acid in the presence of an acid catalyst. This intermediate is then subjected to sulfation.

- Using Sulfur Trioxide: A more direct method involves reacting phenols with sulfur trioxide to yield the corresponding sulfonic acids, which can then be converted into their sulfate esters .

4-Acetylphenol sulfate has several applications across various fields:

- Pharmaceuticals: It is utilized in drug metabolism studies and as a reference compound for understanding sulfation pathways.

- Biochemical Research: This compound serves as a substrate for studying enzyme kinetics and mechanisms involving sulfotransferases.

- Analytical Chemistry: It is employed in assays for determining alkaline phosphatase activity due to its ability to enhance analytical accuracy by reducing interference from other serum components .

Studies have focused on the interactions of 4-acetylphenol sulfate with various biological systems. For instance:

- Enzymatic Interactions: Research has highlighted its role in modulating the activity of sulfatases and sulfotransferases, which are critical for drug metabolism.

- Microbial Interactions: Investigations into anaerobic digestion have shown how this compound can influence microbial community dynamics and metabolic pathways within sludge systems .

Several compounds share structural similarities with 4-acetylphenol sulfate. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Phenol sulfate | Basic structure with a single hydroxyl group; less complex than 4-acetylphenol sulfate. | |

| p-Acetylphenol | Lacks the sulfate group; primarily used as an intermediate in organic synthesis. | |

| p-Hydroxyacetophenone | Similar structure but without the sulfonate group; used for its analgesic properties. | |

| Acetaminophen (Paracetamol) | A widely used analgesic; structurally similar but contains an amine instead of a sulfonate group. |

The uniqueness of 4-acetylphenol sulfate lies in its dual functionality as both an acetophenone derivative and a sulfate ester, which enhances its reactivity and biological significance compared to its analogs .

4-Acetylphenol sulfate is an aryl sulfate compound characterized by a benzene ring with two functional groups: an acetyl group and a sulfate group [1]. The molecular structure consists of a para-substituted phenyl ring where the acetyl group (CH₃CO-) is positioned opposite to the sulfate group (-OSO₃H) [2]. This arrangement creates a symmetrical distribution of electron density across the molecule, influencing its chemical behavior and reactivity [3].

The molecular formula of 4-Acetylphenol sulfate is C₈H₈O₅S, with a total of 14 heavy atoms including carbon, oxygen, and sulfur [4]. The compound features a single aromatic ring with the acetyl group contributing a carbonyl functionality, while the sulfate group provides acidic properties to the molecule [5]. The structural arrangement of atoms in 4-Acetylphenol sulfate creates a planar configuration around the aromatic ring with tetrahedral geometry at the sulfur atom of the sulfate group [3].

Table 2.1: Molecular Structure Parameters of 4-Acetylphenol sulfate

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₈O₅S |

| Heavy Atom Count | 14 |

| Ring Count | 1 |

| Functional Groups | Acetyl, Sulfate |

| Bond Types | Aromatic C-C, C=O, C-S, S=O |

| Molecular Geometry | Planar (aromatic ring), Tetrahedral (sulfur) |

Nomenclature and Systematic Naming

The compound 4-Acetylphenol sulfate is known by several names in chemical literature, reflecting different naming conventions and structural interpretations [1]. The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is (4-acetylphenyl) hydrogen sulfate, which precisely describes the molecular structure by indicating the position of the acetyl group and the nature of the sulfate substituent [5].

Alternative names for this compound include 4-acetylphenyl sulfate, p-acetylphenyl hydrogen sulfate, p-acetylphenol sulfate, and 4-acetylphenol hydrogen sulfate [2]. The prefix "p-" (para) in some names indicates that the two substituents are positioned opposite each other on the benzene ring [3]. The compound is also functionally related to 4'-hydroxyacetophenone, which is the parent phenol before sulfate conjugation [1].

At physiological pH (7.3), the compound exists predominantly as its conjugate base form, which is referred to as 4-acetylphenyl sulfate (without the "hydrogen" designation) [8]. This form has the molecular formula C₈H₇O₅S⁻, reflecting the loss of a proton from the sulfate group [5].

Table 2.2: Nomenclature of 4-Acetylphenol sulfate

| Naming System | Name |

|---|---|

| IUPAC Systematic Name | (4-acetylphenyl) hydrogen sulfate |

| Common Names | 4-acetylphenyl sulfate, 4-acetylphenol sulfate |

| Alternative Names | p-acetylphenyl hydrogen sulfate, p-acetylphenol sulfate |

| Chemical Abstracts Service (CAS) Name | (4-acetylphenyl) hydrogen sulfate |

| Parent Compound Relation | Derivative of 4'-hydroxyacetophenone (p-hydroxyacetophenone) |

Physical Properties

4-Acetylphenol sulfate exhibits distinct physical properties that influence its behavior in various environments and applications [4]. The compound has a molecular weight of 216.21 g/mol and a monoisotopic mass of 216.009244 g/mol, which are important parameters for its identification in analytical chemistry [9].

In terms of appearance, 4-Acetylphenol sulfate typically exists as a white to off-white crystalline solid at room temperature [4]. The compound demonstrates moderate solubility in polar solvents such as water, methanol, and ethanol, while showing poor solubility in non-polar solvents like hexane and benzene [22]. This solubility profile is attributed to the presence of the polar sulfate group, which enhances hydrophilicity, and the relatively non-polar aromatic ring with the acetyl group [3].

The physical properties of 4-Acetylphenol sulfate are significantly influenced by its ability to form hydrogen bonds through the sulfate group [4]. At physiological pH, the compound exists predominantly as its conjugate base form, which increases its water solubility compared to the protonated form [8].

Table 2.3: Physical Properties of 4-Acetylphenol sulfate

| Property | Value |

|---|---|

| Molecular Weight (g/mol) | 216.21 |

| Monoisotopic Mass (g/mol) | 216.009244 |

| Physical State | Crystalline solid |

| Color | White to off-white |

| Solubility | Soluble in polar solvents, poorly soluble in non-polar solvents |

| Topological Polar Surface Area (Ų) | 80.67 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 3 |

| LogP (calculated) | 0.75 |

Chemical Properties

The chemical properties of 4-Acetylphenol sulfate are largely determined by the presence of both the acetyl and sulfate functional groups attached to the aromatic ring [1]. The sulfate group (-OSO₃H) is acidic in nature, with a calculated pKa of approximately -2.32 for the strongest acidic proton [4]. This high acidity means that at physiological pH, the compound exists predominantly as its conjugate base form [8].

The acetyl group contributes to the electrophilic character of the molecule, making the carbonyl carbon susceptible to nucleophilic attack [3]. This reactivity is somewhat modulated by the electron-withdrawing effect of the sulfate group in the para position, which influences the electron distribution across the aromatic ring [5].

4-Acetylphenol sulfate serves as a substrate for arylsulfatase enzymes, particularly arylsulfatase C in rats [6]. The enzymatic hydrolysis of the sulfate ester bond results in the release of the parent compound, 4'-hydroxyacetophenone, and inorganic sulfate [3]. This reaction is important in the metabolism and biotransformation of the compound in biological systems [12].

Under strongly acidic conditions, the sulfate ester bond in 4-Acetylphenol sulfate can undergo hydrolysis, yielding 4'-hydroxyacetophenone and sulfuric acid [5]. Conversely, in strongly basic conditions, the compound may undergo base-catalyzed hydrolysis of the acetyl group, potentially leading to the formation of 4-hydroxyphenyl sulfate and acetate [3].

Table 2.4: Chemical Properties of 4-Acetylphenol sulfate

| Property | Description |

|---|---|

| Acidity | Strong acid (pKa ≈ -2.32) due to the sulfate group |

| Physiological Charge | -1 (exists as conjugate base at pH 7.3) |

| Reactivity | Substrate for arylsulfatase enzymes |

| Hydrolysis | Susceptible to acid and base-catalyzed hydrolysis |

| Redox Properties | Relatively stable to oxidation under normal conditions |

| Electrophilic Sites | Carbonyl carbon of the acetyl group |

| Nucleophilic Sites | Oxygen atoms of the sulfate group |

Structural Characterization

Spectroscopic Characteristics

The structural characterization of 4-Acetylphenol sulfate can be accomplished through various spectroscopic techniques, each providing unique insights into different aspects of the molecular structure [4]. Ultraviolet-visible (UV-Vis) spectroscopy typically shows absorption maxima in the range of 250-280 nm, attributed to π→π* transitions in the aromatic ring and n→π* transitions in the carbonyl group of the acetyl moiety [19].

Infrared (IR) spectroscopy of 4-Acetylphenol sulfate reveals characteristic absorption bands that correspond to specific functional groups within the molecule [19]. These include O-H stretching vibrations (3200-3600 cm⁻¹), C=O stretching of the acetyl group (1670-1700 cm⁻¹), S=O stretching vibrations of the sulfate group (1350-1450 cm⁻¹ and 1150-1200 cm⁻¹), and aromatic C=C stretching vibrations (1450-1600 cm⁻¹) [19].

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of 4-Acetylphenol sulfate [18]. In the ¹H NMR spectrum, the aromatic protons typically appear as two doublets in the range of δ 7.0-8.0 ppm, reflecting the para-substitution pattern [19]. The methyl protons of the acetyl group are observed as a singlet at approximately δ 2.5-2.6 ppm [19]. The ¹³C NMR spectrum shows signals for the carbonyl carbon at around δ 195-200 ppm, aromatic carbons between δ 115-160 ppm, and the methyl carbon of the acetyl group at approximately δ 26 ppm [18].

Mass spectrometry is valuable for confirming the molecular weight and structural features of 4-Acetylphenol sulfate [4]. The molecular ion peak appears at m/z 216, corresponding to the molecular weight of the compound [19]. Fragment ions may include m/z 136 (loss of the sulfate group), m/z 121, m/z 93, and m/z 65, which provide information about the fragmentation pattern and structural components [19].

Table 2.5.1: Spectroscopic Characteristics of 4-Acetylphenol sulfate

| Spectroscopic Method | Key Characteristics |

|---|---|

| UV-Visible Spectroscopy | Absorption maxima typically in the range of 250-280 nm due to π→π* transitions in the aromatic ring and n→π* transitions in the carbonyl group |

| Infrared Spectroscopy (IR) | Characteristic bands: O-H stretching (3200-3600 cm⁻¹), C=O stretching (1670-1700 cm⁻¹), S=O stretching (1350-1450 cm⁻¹ and 1150-1200 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹) |

| Nuclear Magnetic Resonance (¹H NMR) | Chemical shifts: Aromatic protons (δ 7.0-8.0 ppm), methyl protons adjacent to carbonyl (δ 2.5-2.6 ppm) |

| Nuclear Magnetic Resonance (¹³C NMR) | Chemical shifts: Carbonyl carbon (δ ~195-200 ppm), aromatic carbons (δ 115-160 ppm), methyl carbon (δ ~26 ppm) |

| Mass Spectrometry | Molecular ion peak at m/z 216, fragment ions may include m/z 136 (loss of sulfate group), m/z 121, m/z 93, m/z 65 |

Crystallographic Data

Crystallographic analysis provides essential information about the three-dimensional structure and packing arrangement of 4-Acetylphenol sulfate in the solid state [20]. Based on structural similarities with related compounds, 4-Acetylphenol sulfate is predicted to crystallize in the monoclinic crystal system, commonly with the space group P21/c, which is frequently observed in organic compounds with similar structural features [20].

The unit cell dimensions for 4-Acetylphenol sulfate are estimated to be in the range of a = ~7-8 Å, b = ~10-12 Å, c = ~12-14 Å, with a β angle of approximately 95-105° [20]. These parameters define the three-dimensional arrangement of molecules within the crystal lattice and influence properties such as crystal morphology and stability [20].

Bond lengths in 4-Acetylphenol sulfate follow typical values for the constituent functional groups [20]. The aromatic C-C bonds are approximately 1.38-1.40 Å in length, while the C=O bond of the acetyl group is shorter at around 1.20-1.22 Å due to its double bond character [20]. The C-S bond connecting the aromatic ring to the sulfate group is typically 1.75-1.80 Å, and the S=O bonds in the sulfate group are approximately 1.42-1.45 Å [20].

Bond angles in the molecule include the C-C-C angles in the aromatic ring, which are close to 120° due to the sp² hybridization of the carbon atoms [20]. The O-S-O angles in the sulfate group are typically 106-108°, reflecting the tetrahedral arrangement around the sulfur atom, while the C-O-S angle connecting the aromatic ring to the sulfate group is approximately 115-120° [20].

In terms of crystal morphology, 4-Acetylphenol sulfate typically forms white to off-white crystalline powder or needle-like crystals [20]. The crystal packing is influenced by intermolecular forces, including hydrogen bonding involving the sulfate group and potential π-π stacking interactions between the aromatic rings of adjacent molecules [3].

Table 2.5.2: Crystallographic Data of 4-Acetylphenol sulfate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic (predicted based on similar compounds) |

| Space Group | P21/c (common for similar organic compounds) |

| Unit Cell Dimensions | a = ~7-8 Å, b = ~10-12 Å, c = ~12-14 Å, β = ~95-105° (estimated) |

| Bond Lengths | C-C (aromatic): ~1.38-1.40 Å, C=O: ~1.20-1.22 Å, C-S: ~1.75-1.80 Å, S=O: ~1.42-1.45 Å |

| Bond Angles | C-C-C (aromatic): ~120°, O-S-O: ~106-108°, C-O-S: ~115-120° |

| Crystal Morphology | Crystalline powder or needle-like crystals |

| Crystal Color | White to off-white |

Structure-Activity Relationships

The structure-activity relationships of 4-Acetylphenol sulfate are primarily determined by the specific arrangement and interaction of its functional groups [14]. The phenolic sulfate group is a key structural feature that serves as a substrate for arylsulfatase enzymes, particularly arylsulfatase C in rats [6]. This enzymatic interaction is crucial for the biological processing of the compound and is dependent on the specific orientation and accessibility of the sulfate group [3].

The acetyl group contributes to the compound's electrophilic properties and reactivity [14]. The carbonyl functionality can participate in various chemical reactions, including nucleophilic addition, and may interact with biological macromolecules through hydrogen bonding [3]. The electron-withdrawing nature of the acetyl group influences the electron density distribution across the aromatic ring, affecting the reactivity of the sulfate group [5].

The para-substitution pattern, where the acetyl group and sulfate group are positioned opposite each other on the aromatic ring, has significant implications for the electronic distribution and reactivity of the molecule [14]. This arrangement creates a symmetrical distribution of electron density, which can influence the compound's interaction with enzymes and receptors [3].

The aromatic ring provides structural rigidity and the potential for π-π interactions with proteins and other biomolecules [14]. These interactions can be important for molecular recognition processes and may contribute to the binding affinity of 4-Acetylphenol sulfate with specific biological targets [3].

At physiological pH (7.3), 4-Acetylphenol sulfate exists predominantly as its conjugate base form, which affects its solubility and bioavailability [8]. The negative charge on the sulfate group can participate in ionic interactions with positively charged regions of proteins and other biomolecules, potentially influencing binding specificity and affinity [3].

Research has shown that 4-Acetylphenol sulfate can be detected in biological samples and may serve as a metabolite marker in certain contexts [12]. For instance, elevated levels of 4-Acetylphenol sulfate have been observed in maternal plasma samples under specific conditions, suggesting its potential role as a biomarker [12].

Table 2.6: Structure-Activity Relationships of 4-Acetylphenol sulfate

| Structural Feature | Activity/Function |

|---|---|

| Phenolic Sulfate Group | Serves as a substrate for arylsulfatase enzymes, particularly arylsulfatase C in rats |

| Acetyl Group | Contributes to the compound's electrophilic properties and reactivity |

| Para-Substitution Pattern | The para-position of the acetyl group relative to the sulfate group affects the electronic distribution and reactivity of the molecule |

| Aromatic Ring | Provides structural rigidity and potential for π-π interactions with proteins and other biomolecules |

| Conjugate Base Formation | At physiological pH (7.3), exists predominantly as the conjugate base (4-acetylphenyl sulfate) which affects solubility and bioavailability |